![molecular formula C9H11ClN2S2 B1345233 2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride CAS No. 22258-75-9](/img/structure/B1345233.png)

2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

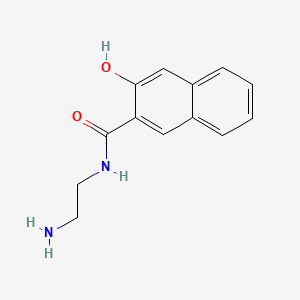

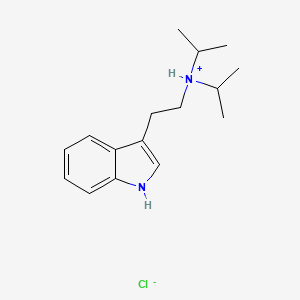

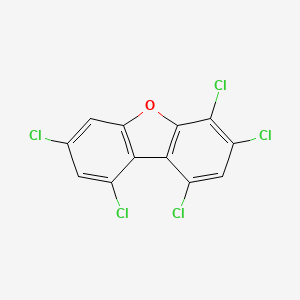

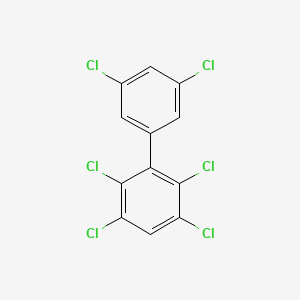

2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of benzothiazole, a heterocyclic compound with a five-membered C3NS ring .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as 2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of 2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride is characterized by the presence of a benzothiazole ring, which is a heterocyclic compound with a five-membered C3NS ring .Chemical Reactions Analysis

Benzothiazole derivatives have been found to undergo various chemical reactions, contributing to their diverse biological activities .Applications De Recherche Scientifique

Antimicrobial Activity

Compounds related to 2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride have been synthesized and evaluated for their antimicrobial properties. This suggests potential use in developing new antimicrobial agents .

Antitubercular Activity

Similar compounds have also been tested for antitubercular activity, indicating possible applications in tuberculosis treatment research .

Anti-biofilm Formation

Research has been conducted on the anti-biofilm formation properties of benzo[d]thiazole derivatives, which could be relevant for preventing biofilm-associated infections .

Cancer Research

Derivatives of benzo[d]thiazole have been evaluated for their ability to inhibit the proliferation of cancer cell lines, such as HCT116 (human colorectal), suggesting applications in cancer research and therapy .

Drug Design and Synthesis

The compound’s structure could be useful in the design and synthesis of novel pharmaceuticals with potential therapeutic benefits .

Neurological Research

Thiazole derivatives have been studied for their anticonvulsant activities, which may imply potential research applications in neurology and epilepsy treatment .

Mécanisme D'action

Target of Action

The primary targets of 2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride are Protein Tyrosine Phosphatase 1B (PTP1B) and LasB quorum sensing system in Gram-negative bacteria . PTP1B plays a pivotal role as a negative regulator of insulin and leptin signaling , while the LasB system is involved in bacterial cell-cell communication .

Mode of Action

The compound interacts with its targets, leading to significant changes. In the case of PTP1B, it binds to the active site of the enzyme, inhibiting its activity . For the LasB system, the compound acts as a quorum-sensing inhibitor, disrupting bacterial communication .

Biochemical Pathways

The compound affects several biochemical pathways. By inhibiting PTP1B, it positively influences insulin and leptin signaling pathways, which are crucial for glucose regulation and energy homeostasis . In Gram-negative bacteria, the compound disrupts the quorum sensing pathways, affecting behaviors such as biofilm formation, virulence production, and other pathogenesis .

Result of Action

The inhibition of PTP1B by the compound leads to improved insulin and leptin signaling, which could potentially be beneficial for treating Type II diabetes . In Gram-negative bacteria, the compound’s action as a quorum-sensing inhibitor disrupts bacterial communication, potentially reducing their virulence and ability to form biofilms .

Orientations Futures

Propriétés

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S2.ClH/c10-5-6-12-9-11-7-3-1-2-4-8(7)13-9;/h1-4H,5-6,10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGNUHLMJQAKON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40944919 |

Source

|

| Record name | 2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride | |

CAS RN |

22258-75-9 |

Source

|

| Record name | NSC117369 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.